molecular formula C6H4Cl2N4 B6158145 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935345-57-5

8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6158145
CAS No.: 1935345-57-5
M. Wt: 203
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Description

8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with chlorine atoms attached to the 8th and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Fusion with Pyrazine Ring: The triazole ring is then fused with a pyrazine ring through a condensation reaction, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

    Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine atoms, which confer distinct chemical and biological properties

Properties

CAS No.

1935345-57-5

Molecular Formula

C6H4Cl2N4

Molecular Weight

203

Purity

95

Origin of Product

United States

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